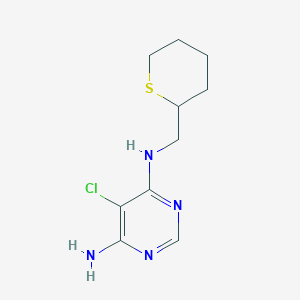
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the DNA damage response enzyme, MTH1, which is involved in the prevention of oxidative damage to DNA.
作用機序
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine works by inhibiting MTH1, which is an enzyme that is involved in the prevention of oxidative damage to DNA. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which if left unchecked, can lead to DNA damage and mutations. By inhibiting MTH1, 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine causes an accumulation of oxidized nucleotides in the DNA, which leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine is its potency and selectivity for MTH1, which makes it an attractive candidate for further preclinical and clinical development. However, one limitation of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine in a suitable vehicle or by using alternative routes of administration.
将来の方向性
There are several future directions for the development of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine. One potential application is in combination with other anticancer agents, such as radiation therapy or immunotherapy. Another direction is the development of more potent and selective MTH1 inhibitors, which may have improved efficacy and fewer side effects. Furthermore, the use of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine in combination with biomarkers may allow for the identification of patients who are most likely to benefit from treatment. Overall, 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has shown great promise as an anticancer agent, and further research is needed to fully explore its potential.
合成法
The synthesis of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are commercially available and include 5-chloro-4-nitropyrimidine, 2-mercaptoethanol, and thionyl chloride. The synthesis involves the conversion of the nitro group to an amine, followed by the addition of the thian-2-ylmethyl group to the amine. The final step involves the chlorination of the pyrimidine ring to give the desired compound.
科学的研究の応用
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been extensively studied in preclinical models of cancer, and has shown promising results as an anticancer agent. It has been found to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has also been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and platinum-based drugs.
特性
IUPAC Name |
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4S/c11-8-9(12)14-6-15-10(8)13-5-7-3-1-2-4-16-7/h6-7H,1-5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTYVWUOXCQXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)

![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)


![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)